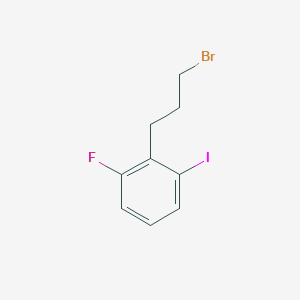
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor. For instance, starting with 2-fluoro-6-iodobenzene, the compound can be reacted with 3-bromopropyl bromide under appropriate conditions to introduce the bromopropyl group. This reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to promote elimination reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Elimination Reactions: Alkenes are the major products.
Coupling Reactions: Biaryl compounds are typically formed.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-6-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. In coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-fluoro-6-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the iodine atom, which may affect its reactivity and applications.
1-(3-Bromopropyl)-6-iodobenzene: Lacks the fluorine atom, which can influence its chemical properties.
1-(3-Chloropropyl)-2-fluoro-6-iodobenzene: Contains chlorine instead of bromine, leading to different reactivity patterns.
The presence of multiple halogen atoms in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9BrFI |
|---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChI Key |
YJYMIVLZFBQVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















